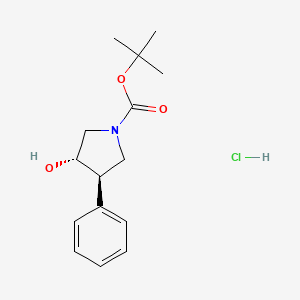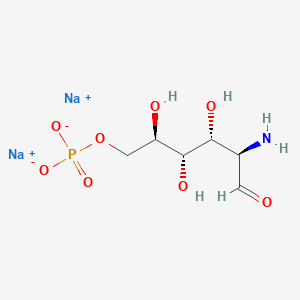
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups, an amino group, and a phosphate group, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate typically involves multi-step organic synthesisThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperature control, and pH adjustments .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino compounds. These derivatives have their own unique properties and applications .
Aplicaciones Científicas De Investigación
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in biochemical studies, particularly in enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and influence cellular signaling pathways. Its effects are mediated through its ability to donate or accept phosphate groups, interact with amino acids, and form hydrogen bonds with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate
- Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Uniqueness
What sets Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H12NNa2O8P |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H14NO8P.2Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Clave InChI |
XAVNXSQHUQHFPH-FAOVPRGRSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


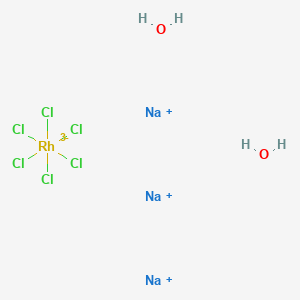

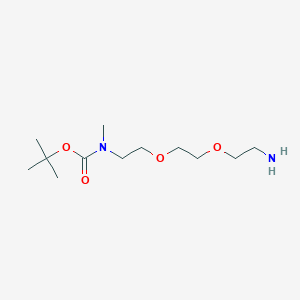
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)


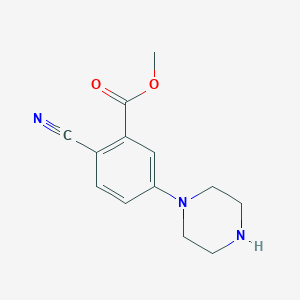
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)


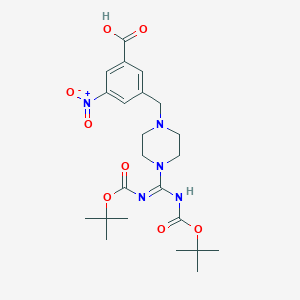
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)

